molecular formula C9H13NO2 B1345440 2-(2-Methylvaleryl)oxazole CAS No. 898759-23-4

2-(2-Methylvaleryl)oxazole

Cat. No.: B1345440
CAS No.: 898759-23-4
M. Wt: 167.2 g/mol
InChI Key: SDWUEGRLDHTQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylvaleryl)oxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Future Directions

Oxazole-based molecules, including 2-(2-Methylvaleryl)oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylvaleryl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® at room temperature, which facilitates the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another approach involves the condensation reactions of aromatic aldehydes with 2-aminophenols, catalyzed by magnetic nanocatalysts .

Industrial Production Methods

Industrial production of this compound often employs flow synthesis techniques to ensure high efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for continuous production under controlled conditions, minimizing the risk of blockages and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylvaleryl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.

    Substitution: Substitution reactions can occur at different positions on the oxazole ring, introducing various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different biological and chemical properties depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-(2-Methylvaleryl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylvaleryl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Properties

IUPAC Name

2-methyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-4-7(2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWUEGRLDHTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642058
Record name 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-23-4
Record name 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.